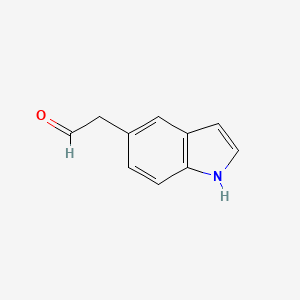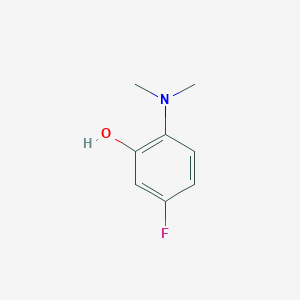
2-(Dimethylamino)-5-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-fluorophenol is an organic compound that features both a dimethylamino group and a fluorine atom attached to a phenol ring
Métodos De Preparación
The synthesis of 2-(Dimethylamino)-5-fluorophenol typically involves the introduction of the dimethylamino group and the fluorine atom onto a phenol ring through a series of chemical reactions. One common method involves the reaction of 5-fluoro-2-nitrophenol with dimethylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2-(Dimethylamino)-5-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(Dimethylamino)-5-fluorophenol include:
- 2-(Dimethylamino)-4-fluorophenol
- 2-(Dimethylamino)-6-fluorophenol
- 2-(Dimethylamino)-5-chlorophenol
Compared to these compounds, this compound may exhibit unique reactivity and binding properties due to the specific positioning of the fluorine atom on the phenol ring. This uniqueness can be leveraged in designing specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 |
Clave InChI |
LAOICFRBSDCPPX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


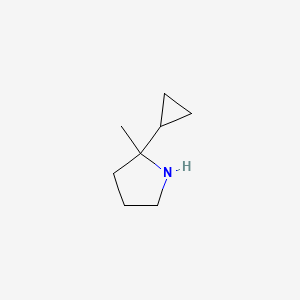

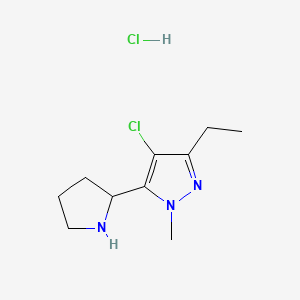

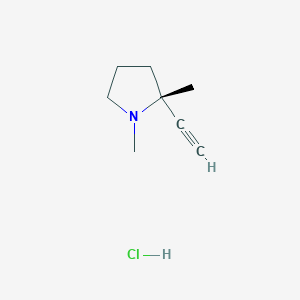
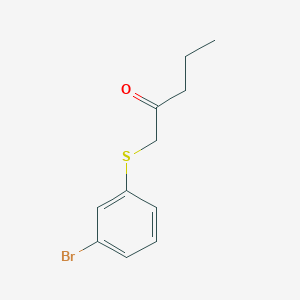
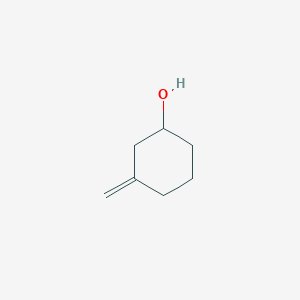
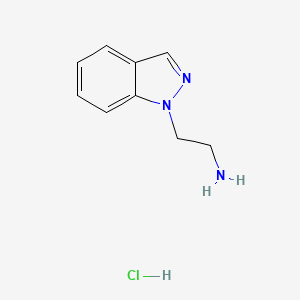

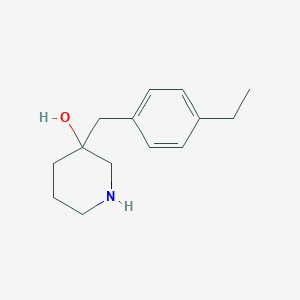
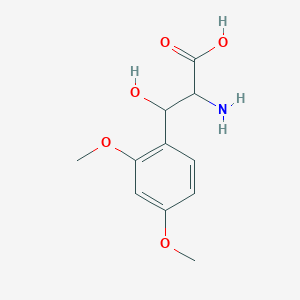
![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
